molecular formula C16H10BrN B6591301 9-bromo-7H-benzo[c]carbazole CAS No. 1357572-66-7

9-bromo-7H-benzo[c]carbazole

Cat. No.: B6591301
CAS No.: 1357572-66-7
M. Wt: 296.16 g/mol
InChI Key: ZXRPGNSDTBITJV-UHFFFAOYSA-N
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Description

9-bromo-7H-benzo[c]carbazole: is a chemical compound with the molecular formula C16H10BrN and a molecular weight of 296.16 g/mol . It is a derivative of benzo[c]carbazole , where a bromine atom is substituted at the 9th position of the benzo[c]carbazole structure. This compound is known for its applications in various fields, including organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-bromo-7H-benzo[c]carbazole typically involves the bromination of 7H-benzo[c]carbazole . One common method is the reaction of 7H-benzo[c]carbazole with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Comparison with Similar Compounds

Properties

IUPAC Name

9-bromo-7H-benzo[c]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN/c17-11-6-7-13-15(9-11)18-14-8-5-10-3-1-2-4-12(10)16(13)14/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRPGNSDTBITJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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